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molecular formula C5H3BrClN B189627 2-Bromo-5-chloropyridine CAS No. 40473-01-6

2-Bromo-5-chloropyridine

Cat. No. B189627
M. Wt: 192.44 g/mol
InChI Key: BZUUVQCSPHPUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622982

Procedure details

To a suspension of 56 g of 2-bromo-5-chloropyridine in 560 ml of dry diethylether is added a solution of 179 ml of n-butyllithium (15% solution in hexane) at -78° and under argon at such a rate that the temperature never exceeds -72°. Immediately thereafter the solution of 25.7 ml of N,N-dimethylacetamide in dry THF is added. The mixture is stirred for one hour at the same temperature and thereafter decomposed by careful addition of 100 ml of 3N hydrochloric acid, followed by 100 ml of water with vigorous cooling. Working up by process A (see Example 1) and purification by chromatogrphy over silica gel (toluene/ethyl acetate=20/1) yields the compound as white needles; m.p.: 58°-65°.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
179 mL
Type
reactant
Reaction Step Two
Quantity
25.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.C([Li])CCC.CN(C)[C:16](=[O:18])[CH3:17].Cl>C(OCC)C.C1COCC1.O>[C:16]([C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1)(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Cl
Name
Quantity
560 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
179 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
25.7 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that the temperature never exceeds -72°
CUSTOM
Type
CUSTOM
Details
A (see Example 1) and purification by chromatogrphy over silica gel (toluene/ethyl acetate=20/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=NC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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